molecular formula C8H6F4 B2683640 1,3-Bis(difluoromethyl)benzene CAS No. 936330-10-8

1,3-Bis(difluoromethyl)benzene

Cat. No.: B2683640
CAS No.: 936330-10-8
M. Wt: 178.13
InChI Key: ICPZMZNMPALADE-UHFFFAOYSA-N
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Description

1,3-Bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H6F4 It consists of a benzene ring substituted with two difluoromethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the difluoromethylation of benzene derivatives. For example, the reaction of 1,3-bis(dichloromethyl)benzene with potassium fluoride (KF) under microwave-assisted conditions has been reported to yield this compound . This method is advantageous due to its increased yield and reduced reaction time compared to conventional heating procedures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic compounds. The use of difluorocarbene reagents has also been explored for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form difluoromethyl-substituted benzoic acids.

    Reduction Reactions: Reduction of the difluoromethyl groups can lead to the formation of benzene derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Major products are difluoromethyl-substituted benzoic acids.

    Reduction: Products include benzene derivatives with reduced substituents.

Scientific Research Applications

1,3-Bis(difluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(difluoromethyl)benzene involves its interaction with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activities .

Comparison with Similar Compounds

1,3-Bis(difluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-bis(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPZMZNMPALADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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